3-(Oxolan-3-yl)morpholine: A Strategic Scaffold for High-Fsp³ Drug Design
3-(Oxolan-3-yl)morpholine: A Strategic Scaffold for High-Fsp³ Drug Design
Topic: Physicochemical Properties of 3-(Oxolan-3-yl)morpholine for Drug Design Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computational Chemists, and DMPK Scientists.
Executive Summary
In the pursuit of "escaping flatland" in modern drug discovery, 3-(Oxolan-3-yl)morpholine (systematically: 3-(tetrahydrofuran-3-yl)morpholine) represents a high-value pharmacophore. By coupling the metabolic robustness of the morpholine ring with the polar, hydrogen-bond-accepting nature of the oxolane (tetrahydrofuran) moiety, this scaffold offers a distinct physicochemical profile.
This guide analyzes the molecule’s utility in fragment-based drug design (FBDD), focusing on its ability to modulate lipophilicity (LogP) while maintaining high aqueous solubility. It addresses the critical stereochemical challenges presented by its two chiral centers and provides validated protocols for physicochemical profiling.
Structural Analysis & Stereochemistry
The molecule comprises a saturated morpholine ring substituted at the C3 position by a tetrahydrofuran-3-yl group. This connectivity introduces significant three-dimensionality (3D) character, quantified by the fraction of sp³ hybridized carbons (Fsp³).
Stereochemical Complexity
Unlike planar heteroaromatics, this scaffold possesses two chiral centers:
-
C3 of the Morpholine ring
-
C3 of the Oxolane (THF) ring
This results in four distinct stereoisomers (two diastereomeric pairs of enantiomers).
| Isomer Configuration | Relationship | Drug Design Implication |
| (3R, 3'R) | Enantiomer Pair A | Likely distinct protein binding poses. |
| (3S, 3'S) | Enantiomer Pair A | Requires chiral resolution (e.g., SFC). |
| (3R, 3'S) | Enantiomer Pair B | Diastereomer to Pair A; different physicochemical properties (solubility, MP). |
| (3S, 3'R) | Enantiomer Pair B | Distinct metabolic clearance rates expected. |
Scientific Insight: In kinase inhibitor design, the vector of the lone pair on the morpholine nitrogen is critical for H-bonding with the hinge region. The specific diastereomer chosen will dictate the orientation of the THF oxygen, potentially enabling additional auxiliary interactions within the ATP binding pocket.
Physicochemical Profile (Predicted & Comparative)
As a Senior Application Scientist, I rely on a "Triad of Properties"—Lipophilicity, Ionization, and Solubility—to assess scaffold viability.
Lipophilicity (LogP/LogD)
-
Morpholine Base: LogP ≈ -0.86 (Hydrophilic)
-
Tetrahydrofuran: LogP ≈ 0.46 (Moderately Lipophilic)
-
3-(Oxolan-3-yl)morpholine (Combined): Predicted LogP ≈ -0.2 to +0.3
Implication: This scaffold is "LogP neutral." It adds molecular weight (MW ~157 Da) without significantly driving up lipophilicity, a common failure mode in lead optimization. It is ideal for lowering the LogP of highly aromatic leads.
Ionization (pKa)
The morpholine nitrogen is the sole ionizable center.
-
Unsubstituted Morpholine pKa: ~8.36
-
Effect of THF Substitution: The oxolane ring is attached at the C3 position. The oxygen atom in the oxolane ring exerts a weak inductive electron-withdrawing effect (-I effect) through the carbon chain.
-
Predicted pKa: 7.8 – 8.2
Physiological Relevance: At physiological pH (7.4), the molecule will exist in equilibrium between its cationic (protonated) and neutral forms (~80% protonated). This ensures high aqueous solubility while retaining sufficient neutral fraction for passive membrane permeability.
Electronic Properties (TPSA)
-
Morpholine Oxygen: Ether (H-bond acceptor)
-
Morpholine Nitrogen: Secondary amine (H-bond donor/acceptor)
-
Oxolane Oxygen: Ether (H-bond acceptor)
-
Total Polar Surface Area (TPSA): ~21 Ų (Morpholine) + ~9 Ų (Ether) ≈ 30–35 Ų .
Experimental Protocols for Validation
Trustworthy data requires rigorous protocols.[1] Below are the standard operating procedures (SOPs) for profiling this specific amine.
Protocol: Potentiometric pKa Determination
-
Objective: Determine the precise dissociation constant of the morpholine nitrogen.
-
Method: Potentiometric Titration (Sirius T3 or equivalent).
-
Reagents: 0.15 M KCl (ionic strength adjuster), 0.5 M HCl, 0.5 M KOH.
Step-by-Step:
-
Sample Prep: Dissolve 3 mg of pure 3-(oxolan-3-yl)morpholine in 1.5 mL of degassed water containing 0.15 M KCl.
-
Acidification: Lower pH to ~2.0 using 0.5 M HCl to fully protonate the amine.
-
Titration: Titrate with 0.5 M KOH under inert gas (N₂) atmosphere to exclude CO₂.
-
Data Capture: Record pH vs. Volume of titrant from pH 2.0 to pH 12.0.
-
Analysis: Use the Bjerrum plot method to identify the inflection point corresponding to the amine deprotonation.
Protocol: Shake-Flask LogD₇.₄
-
Objective: Measure distribution coefficient at physiological pH.
-
Phases: 1-Octanol (saturated with buffer) / Phosphate Buffer (pH 7.4, saturated with octanol).
Step-by-Step:
-
Equilibration: Pre-saturate both phases for 24 hours.
-
Dosing: Add 1 mg compound to 1 mL buffer + 1 mL octanol in a glass vial.
-
Agitation: Shake at 25°C for 4 hours; centrifuge at 3000 rpm for 30 mins to separate phases.
-
Quantification: Analyze both phases using LC-MS/MS (due to lack of strong UV chromophore in the scaffold).
-
Calculation:
Visualizations & Workflows
Physicochemical Profiling Workflow
This diagram outlines the decision tree for handling the stereoisomers of 3-(Oxolan-3-yl)morpholine.
Caption: Workflow for the isolation and physicochemical characterization of the four stereoisomers.
Metabolic Liability Map
Understanding where this molecule might be metabolized is crucial for lead optimization.
Caption: Predicted metabolic soft spots. N-oxidation is the primary liability; lactam formation is secondary.
Medicinal Chemistry Applications
Bioisosterism & Scaffold Hopping
This scaffold serves as a superior bioisostere for:
-
Cyclohexyl-morpholines: Replacing the cyclohexyl ring with oxolane reduces LogP by ~1.5 units and introduces a hydrogen bond acceptor.
-
Piperazines: It avoids the "aniline-like" toxicity risks sometimes associated with metabolically activated piperazines while maintaining the basic center.
Fragment-Based Drug Discovery (FBDD)
-
Ligand Efficiency (LE): Due to its low molecular weight and high polarity, this fragment often exhibits high Ligand Efficiency.
-
Vector Exploration: The secondary amine allows for facile coupling (SNAr, Amide coupling, Reductive amination) to explore chemical space, while the oxolane ring projects into solvent or specific sub-pockets (e.g., the ribose pocket in ATP-binding sites).
References
-
Garg, N. K., et al. (2017). "De Novo Assembly of Highly Substituted Morpholines and Piperazines." Journal of Organic Chemistry. Link
-
Meanwell, N. A. (2016). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
Wishart, D. S., et al. (2018). "DrugBank 5.0: a major update to the DrugBank database for 2018." Nucleic Acids Research. Link
-
Lipinski, C. A. (2004). "Lead- and drug-like compounds: the rule-of-five revolution." Drug Discovery Today. Link
-
Bouchard, H., et al. (2016). "Discovery of a novel series of morpholine derivatives as potent and selective PI3K inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
